Neobavaisoflavone

Catalog No.
S536968
CAS No.
41060-15-5
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neobavaisoflavone

CAS Number

41060-15-5

Product Name

Neobavaisoflavone

IUPAC Name

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3

InChI Key

OBGPEBYHGIUFBN-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C(O)C(C/C=C(C)\C)=C2)=COC3=CC(O)=CC=C13

Solubility

Soluble in DMSO

Synonyms

Neobavaisoflavone

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C

Description

The exact mass of the compound Neobavaisoflavone is 322.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties

Studies have investigated the potential of Neobavaisoflavone as an anti-cancer agent. Research suggests it may inhibit the growth and proliferation of cancer cells. For instance, a study published in the National Institutes of Health's PubMed database showed that Neobavaisoflavone decreased the viability of U-87 MG glioblastoma cells in a dose-dependent manner. Additionally, it may enhance the effectiveness of other chemotherapeutic drugs.

Anti-Inflammatory Properties

Neobavaisoflavone exhibits anti-inflammatory properties. Research suggests it may suppress the production of inflammatory mediators like cytokines and nitric oxide in macrophages []. This indicates a potential role in managing inflammatory conditions.

Other Areas of Research

Scientific exploration of Neobavaisoflavone continues. Other areas of research include its effects on DNA replication and platelet aggregation []. However, more studies are needed to fully understand the potential benefits and mechanisms of action.

Neobavaisoflavone is a naturally occurring isoflavonoid compound primarily derived from the plant Psoralea corylifolia. It is characterized by its unique chemical structure, which includes a chromone backbone with multiple hydroxyl groups, contributing to its diverse biological activities. The compound has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Its molecular formula is C15H10O5C_{15}H_{10}O_5, and it has a CAS number of 41060-15-5 .

Research suggests Neobavaisoflavone exhibits various biological activities, potentially through different mechanisms:

  • Anti-inflammatory Activity: Neobavaisoflavone might modulate inflammatory pathways, although the exact mechanism remains unclear [].
  • Anti-cancer Activity: Neobavaisoflavone's ability to inhibit DNA polymerase and decrease cancer cell viability suggests potential anti-cancer properties []. Further studies are needed to elucidate the mechanism and its effectiveness in vivo.
  • Bone Formation: Neobavaisoflavone has been shown to stimulate osteogenesis (bone formation) in cell cultures []. The mechanism might involve upregulation of genes involved in bone formation, but more research is needed [].
  • Urinary Bilirubin Excretion: Neobavaisoflavone may induce enzymes responsible for bilirubin metabolism, potentially aiding its excretion []. This could be relevant for conditions like jaundice.

Neobavaisoflavone undergoes various metabolic transformations in the body, primarily involving glucuronidation, sulfation, hydroxylation, and methylation. These reactions are crucial for its bioavailability and pharmacological efficacy. In vitro studies have demonstrated that neobavaisoflavone can inhibit DNA polymerase and carboxylesterase 1, with an inhibition constant of 5.3 µM . Additionally, the compound exhibits significant reactivity with free radicals, highlighting its potential as an antioxidant agent .

Neobavaisoflavone exhibits a wide range of biological activities:

  • Anti-inflammatory Effects: It significantly inhibits the production of reactive oxygen species and various cytokines in activated macrophages, thereby reducing inflammation .
  • Antioxidant Properties: The compound demonstrates strong antioxidant capabilities by scavenging free radicals, which may protect cells from oxidative stress .
  • Anticancer Activity: Research indicates that neobavaisoflavone can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Bone Health: It also shows potential in preventing osteoporosis by inhibiting osteoclastogenesis through specific signaling pathways .

The synthesis of neobavaisoflavone can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Psoralea corylifolia, where it is found in significant concentrations.
  • Chemical Synthesis: Laboratory synthesis typically involves the condensation of appropriate flavonoid precursors under acidic conditions to yield neobavaisoflavone .
  • Biotechnological Approaches: Recent studies have explored using microbial fermentation to produce neobavaisoflavone more sustainably.

Neobavaisoflavone has several applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being investigated as a potential therapeutic agent for chronic inflammatory diseases and cancer treatment.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at promoting health and wellness.
  • Cosmetics: The compound's ability to scavenge free radicals also positions it as a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin.

Interaction studies have highlighted the complex pharmacokinetics of neobavaisoflavone:

  • It interacts with various metabolic enzymes, influencing the bioavailability of other drugs when co-administered.
  • Neobavaisoflavone's metabolites have been shown to affect multiple signaling pathways involved in inflammation and cell proliferation, indicating potential synergies or antagonistic effects with other therapeutic agents .

Neobavaisoflavone shares structural similarities with several other isoflavones but possesses unique properties that distinguish it:

Compound NameStructure SimilarityUnique Features
GenisteinYesStronger estrogenic activity
DaidzeinYesLesser antioxidant capacity
Biochanin AYesMore potent anti-cancer properties
FormononetinYesDifferent metabolic pathway interactions

Neobavaisoflavone stands out due to its potent anti-inflammatory effects and unique metabolic profile compared to these similar compounds. Its diverse biological activities make it a subject of ongoing research for potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

322.12050905 g/mol

Monoisotopic Mass

322.12050905 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Neobavaisoflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-15
1: Sandoval-Ramírez BA, M Lamuela-Raventós R, Estruch R, Sasot G, Doménech M, Tresserra-Rimbau A. Beer Polyphenols and Menopause: Effects and Mechanisms-A Review of Current Knowledge. Oxid Med Cell Longev. 2017;2017:4749131. doi: 10.1155/2017/4749131. Epub 2017 Aug 17. Review. PubMed PMID: 28904736; PubMed Central PMCID: PMC5585550.
2: Stompor M, Świtalska M, Podgórski R, Uram Ł, Aebisher D, Wietrzyk J. Synthesis and biological evaluation of 4'-O-acetyl-isoxanthohumol and its analogues as antioxidant and antiproliferative agents. Acta Biochim Pol. 2017;64(3):577-583. doi: 10.18388/abp.2017_1608. Epub 2017 Aug 12. PubMed PMID: 28803257.
3: Stompor M, Uram Ł, Podgórski R. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity. Molecules. 2017 Jun 30;22(7). pii: E1092. doi: 10.3390/molecules22071092. PubMed PMID: 28665345.
4: Liu M, Zhang W, Zhang W, Zhou X, Li M, Miao J. Prenylflavonoid Isoxanthohumol Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1. Toxins (Basel). 2017 Jun 30;9(7). pii: E208. doi: 10.3390/toxins9070208. PubMed PMID: 28665335; PubMed Central PMCID: PMC5535155.
5: Quifer-Rada P, Chiva-Blanch G, Jáuregui O, Estruch R, Lamuela-Raventós RM. A discovery-driven approach to elucidate urinary metabolome changes after a regular and moderate consumption of beer and nonalcoholic beer in subjects at high cardiovascular risk. Mol Nutr Food Res. 2017 Jun 13. doi: 10.1002/mnfr.201600980. [Epub ahead of print] PubMed PMID: 28608394.
6: Luescher S, Urmann C, Butterweck V. Effect of Hops Derived Prenylated Phenols on TNF-α Induced Barrier Dysfunction in Intestinal Epithelial Cells. J Nat Prod. 2017 Apr 28;80(4):925-931. doi: 10.1021/acs.jnatprod.6b00869. Epub 2017 Feb 24. PubMed PMID: 28234482.
7: Inui T, Okumura K, Matsui H, Hosoya T, Kumazawa S. Effect of harvest time on some in vitro functional properties of hop polyphenols. Food Chem. 2017 Jun 15;225:69-76. doi: 10.1016/j.foodchem.2017.01.002. Epub 2017 Jan 3. PubMed PMID: 28193435.
8: Yang L, Broderick D, Campbell Y, Gombart AF, Stevens JF, Jiang Y, Hsu VL, Bisson WH, Maier CS. Conformational modulation of the farnesoid X receptor by prenylflavonoids: Insights from hydrogen deuterium exchange mass spectrometry (HDX-MS), fluorescence titration and molecular docking studies. Biochim Biophys Acta. 2016 Dec;1864(12):1667-1677. doi: 10.1016/j.bbapap.2016.08.019. Epub 2016 Sep 3. PubMed PMID: 27596062; PubMed Central PMCID: PMC5071164.
9: Abdi F, Mobedi H, Roozbeh N. Hops for Menopausal Vasomotor Symptoms: Mechanisms of Action. J Menopausal Med. 2016 Aug;22(2):62-4. doi: 10.6118/jmm.2016.22.2.62. Epub 2016 Aug 30. PubMed PMID: 27617238; PubMed Central PMCID: PMC5016504.
10: Wang S, Dunlap TL, Howell CE, Mbachu OC, Rue EA, Phansalkar R, Chen SN, Pauli GF, Dietz BM, Bolton JL. Hop (Humulus lupulus L.) Extract and 6-Prenylnaringenin Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation. Chem Res Toxicol. 2016 Jul 18;29(7):1142-50. doi: 10.1021/acs.chemrestox.6b00112. Epub 2016 Jun 22. PubMed PMID: 27269377; PubMed Central PMCID: PMC4951797.
11: Venturelli S, Burkard M, Biendl M, Lauer UM, Frank J, Busch C. Prenylated chalcones and flavonoids for the prevention and treatment of cancer. Nutrition. 2016 Nov-Dec;32(11-12):1171-8. doi: 10.1016/j.nut.2016.03.020. Epub 2016 Apr 8. Review. PubMed PMID: 27238957.
12: Krajnović T, Kaluđerović GN, Wessjohann LA, Mijatović S, Maksimović-Ivanić D. Versatile antitumor potential of isoxanthohumol: Enhancement of paclitaxel activity in vivo. Pharmacol Res. 2016 Mar;105:62-73. doi: 10.1016/j.phrs.2016.01.011. Epub 2016 Jan 16. PubMed PMID: 26784390.
13: Zhang B, Chu W, Wei P, Liu Y, Wei T. Xanthohumol induces generation of reactive oxygen species and triggers apoptosis through inhibition of mitochondrial electron transfer chain complex I. Free Radic Biol Med. 2015 Dec;89:486-97. doi: 10.1016/j.freeradbiomed.2015.09.021. Epub 2015 Oct 8. PubMed PMID: 26453927.
14: Stompor M, Dancewicz K, Gabryś B, Anioł M. Insect Antifeedant Potential of Xanthohumol, Isoxanthohumol, and Their Derivatives. J Agric Food Chem. 2015 Aug 5;63(30):6749-56. doi: 10.1021/acs.jafc.5b02025. Epub 2015 Jul 27. PubMed PMID: 26176501.
15: Kim DW, Woo HS, Kim JY, Ryuk JA, Park KH, Ko BS. Phenols displaying tyrosinase inhibition from Humulus lupulus. J Enzyme Inhib Med Chem. 2016 Oct;31(5):742-7. doi: 10.3109/14756366.2015.1063621. Epub 2015 Jul 10. PubMed PMID: 26162028.
16: Martinez SE, Davies NM. Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat. Mol Nutr Food Res. 2015 Sep;59(9):1674-89. doi: 10.1002/mnfr.201500118. Epub 2015 Jul 1. PubMed PMID: 26079861.
17: Popoola OK, Marnewick JL, Rautenbach F, Ameer F, Iwuoha EI, Hussein AA. Inhibition of Oxidative Stress and Skin Aging-Related Enzymes by Prenylated Chalcones and Other Flavonoids from Helichrysum teretifolium. Molecules. 2015 Apr 20;20(4):7143-55. doi: 10.3390/molecules20047143. PubMed PMID: 25903365.
18: Żołnierczyk AK, Mączka WK, Grabarczyk M, Wińska K, Woźniak E, Anioł M. Isoxanthohumol--Biologically active hop flavonoid. Fitoterapia. 2015 Jun;103:71-82. doi: 10.1016/j.fitote.2015.03.007. Epub 2015 Mar 12. PubMed PMID: 25771121.
19: Gąsiorowska J, Teisseyre A, Uryga A, Michalak K. Inhibition of Kv1.3 Channels in Human Jurkat T Cells by Xanthohumol and Isoxanthohumol. J Membr Biol. 2015 Aug;248(4):705-11. doi: 10.1007/s00232-015-9782-0. Epub 2015 Feb 17. PubMed PMID: 25688010; PubMed Central PMCID: PMC4513206.
20: Büchter C, Havermann S, Koch K, Wätjen W. Isoxanthohumol, a constituent of hop (Humulus lupulus L.), increases stress resistance in Caenorhabditis elegans dependent on the transcription factor DAF-16. Eur J Nutr. 2016 Feb;55(1):257-65. doi: 10.1007/s00394-015-0843-z. Epub 2015 Feb 3. PubMed PMID: 25644181.

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